An In-depth Technical Guide to the Physical Properties of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene
An In-depth Technical Guide to the Physical Properties of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound 1-(Benzyloxy)-2-fluoro-4-nitrobenzene. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates computed data, information on analogous compounds, and standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers utilizing this compound as a chemical intermediate in synthetic chemistry and drug development, providing a framework for its handling, characterization, and application.
Introduction
1-(Benzyloxy)-2-fluoro-4-nitrobenzene is an aromatic ether derivative containing a nitro group and a fluorine atom, suggesting its utility as a versatile building block in organic synthesis. Such compounds are often employed in nucleophilic aromatic substitution reactions, where the electron-withdrawing nature of the nitro group activates the aromatic ring for substitution of the fluorine atom. The benzyloxy group can serve as a protecting group or be a key structural feature in the final target molecule. An understanding of its physical properties is crucial for its effective use in reaction setup, purification, and storage.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀FNO₃ | - |
| Molecular Weight | 247.22 g/mol | [Computed by PubChem] |
| Physical Form | Likely a solid at room temperature | Inferred from isomeric compounds |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility in Water | Predicted to be low | General property of aromatic ethers |
| Solubility in Organic Solvents | Predicted to be soluble in common organic solvents (e.g., acetone, ethanol, chloroform) | General property of aromatic ethers |
| CAS Number | 76243-24-8 | [Vibrant Pharma Inc.] |
Experimental Protocols
In the absence of specific experimental procedures for 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, this section provides detailed, standardized methodologies for the determination of its key physical properties.
Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene
A plausible synthetic route for 1-(Benzyloxy)-2-fluoro-4-nitrobenzene is via a nucleophilic aromatic substitution reaction. The following is a general protocol adapted from the synthesis of similar nitrobenzene derivatives.
Materials:
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2,4-Difluoronitrobenzene
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Benzyl alcohol
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Potassium carbonate (or another suitable base)
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N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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To a solution of 2,4-difluoronitrobenzene in DMF, add benzyl alcohol and potassium carbonate.
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Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-(benzyloxy)-2-fluoro-4-nitrobenzene.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.[1]
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or Thiele tube)
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Capillary tubes (sealed at one end)
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Thermometer
Procedure:
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Finely powder a small sample of the crystalline compound.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
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Then, decrease the heating rate to 1-2 °C per minute.
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Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[1]
Determination of Boiling Point
As the compound is likely a solid at room temperature, its boiling point will be determined at reduced pressure to prevent decomposition.
Apparatus:
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Distillation apparatus suitable for vacuum distillation
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Heating mantle
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Thermometer
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Vacuum pump
Procedure:
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Place the sample in a distillation flask with a boiling chip or magnetic stirrer.
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Assemble the vacuum distillation apparatus.
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Slowly reduce the pressure to the desired level.
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Begin heating the sample gently.
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Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
Determination of Solubility
A qualitative assessment of solubility in various solvents is essential for reaction setup and purification.
Apparatus:
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Small test tubes
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Vortex mixer (optional)
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A range of solvents (e.g., water, ethanol, acetone, chloroform, hexane)
Procedure:
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Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.
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Add a measured volume of a solvent (e.g., 1 mL) to each test tube.
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Vigorously shake or vortex each tube for a set period (e.g., 1 minute).[2][3]
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Visually inspect each tube for the dissolution of the solid. Classify the solubility as soluble, partially soluble, or insoluble.
Mandatory Visualizations
As no signaling pathways involving 1-(Benzyloxy)-2-fluoro-4-nitrobenzene have been identified in the literature, a logical workflow for its synthesis and subsequent purification is presented below.
Caption: Synthetic and Purification Workflow for 1-(Benzyloxy)-2-fluoro-4-nitrobenzene.
Conclusion
1-(Benzyloxy)-2-fluoro-4-nitrobenzene is a valuable chemical intermediate with potential applications in various fields of organic synthesis. While specific experimental data on its physical properties are scarce, this guide provides a foundation for its use by presenting computed data, analogous information, and standardized experimental protocols. The provided synthesis workflow and characterization methods offer a practical starting point for researchers working with this compound. Further experimental investigation is warranted to fully characterize its physicochemical profile.
